3',4'-Dihydroxypropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

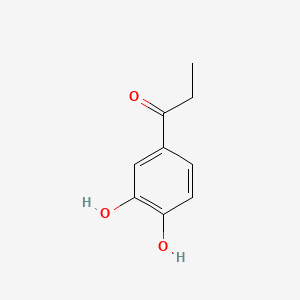

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWIHBDMOYWCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225510 | |

| Record name | Propiophenone, 3',4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7451-98-1 | |

| Record name | 3′,4′-Dihydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7451-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 3',4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3',4'-Dihydroxypropiophenone synthesis mechanism and pathway

An In-depth Technical Guide to the Synthesis of 3',4'-Dihydroxypropiophenone

Executive Summary

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its structure, featuring a catechol moiety, imparts significant biological activity, including antioxidant properties, but also presents unique challenges in its chemical synthesis.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the core mechanisms of the two most prevalent methods—Friedel-Crafts acylation and the Fries rearrangement—offering not just procedural steps but also the underlying chemical principles that govern these transformations. By synthesizing field-proven insights with authoritative references, this document serves as a comprehensive technical resource for the efficient and controlled synthesis of this valuable compound.

Introduction to this compound

Chemical Profile and Properties

This compound, also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is an organic compound belonging to the class of hydroxyketones.[1] It is a phenylpropanoid that can be found in nature, for instance, in the leaves of Betula platyphylla, and has demonstrated anti-aging activity.[3] The presence of the ortho-dihydroxy (catechol) functional group is central to its chemical reactivity and biological function.

| Property | Value |

| CAS Number | 7451-98-1[5] |

| Molecular Formula | C₉H₁₀O₃[5] |

| Molecular Weight | 166.18 g/mol [5] |

| Appearance | Grey or pale grey/brown powder[1] |

| Melting Point | 145.0-151.0 °C[1] |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one[1] |

Significance in Pharmaceutical and Chemical Industries

The utility of this compound stems from its role as a versatile building block. The catechol and ketone functionalities provide reactive sites for further chemical modification, making it a key starting material for more complex molecules. Its structural analogues, such as 3,4-dihydroxybenzaldehyde, are instrumental in the production of drugs like Tadalafil, Erlotinib, and Droxidopa.[6] The inherent antioxidant and anti-inflammatory properties of the catechol structure also make its derivatives subjects of interest in drug discovery.[4][7]

Core Synthetic Methodologies

The synthesis of hydroxyaryl ketones like this compound is dominated by two classic and robust electrophilic aromatic substitution reactions. The choice between them often depends on the availability of starting materials, desired regioselectivity, and tolerance for specific reaction conditions.

Pathway I: Direct Friedel-Crafts Acylation of Catechol

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that allows for the direct introduction of an acyl group onto an aromatic ring.[8][9] This pathway is conceptually straightforward, involving the reaction of catechol with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[10][11]

The reaction proceeds via electrophilic aromatic substitution.[9][12] The mechanism involves three key steps:

-

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (propionyl chloride), polarizing the carbon-halogen bond and facilitating its cleavage to form a highly electrophilic acylium ion (CH₃CH₂CO⁺). This ion is resonance-stabilized.[12]

-

Electrophilic Attack: The electron-rich catechol ring acts as a nucleophile, attacking the acylium ion. The two hydroxyl groups are strong activating, ortho-para directors. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents undesirable multiple acylations.[9][10]

Caption: Friedel-Crafts Acylation Mechanism Workflow.

A stoichiometric amount of the Lewis acid catalyst is typically required.[8] This is because the Lewis acid complexes not only with the acylating agent but also strongly with the hydroxyl groups of the catechol substrate and the carbonyl group of the ketone product. These complexes must be hydrolyzed during the workup step to liberate the final product.[13] Common Lewis acids include AlCl₃, BF₃, TiCl₄, and SnCl₄.[13] The choice of catalyst can influence reactivity and, in some cases, selectivity.

Both propionyl chloride and propionic anhydride can serve as the acylating agent.[12] Propionyl chloride is often more reactive. The reaction is typically performed in an inert solvent, such as a chlorinated hydrocarbon, although greener alternatives are being explored.[14][15] Temperature control is important to prevent side reactions. The highly activated nature of the catechol ring means that milder conditions may be sufficient compared to less activated aromatic substrates.

Pathway II: The Fries Rearrangement of Catechol Propionate

The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[13][16] This reaction converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones through an intramolecular rearrangement catalyzed by a Lewis acid.[16]

The widely accepted mechanism begins with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenolic ester (catechol dipropionate).[17] This coordination weakens the ester linkage, leading to the formation of an acylium ion intermediate.[16][17] This electrophilic acylium ion then attacks the aromatic ring in an intramolecular or intermolecular fashion, similar to a Friedel-Crafts acylation.[17] For catechol diesters, the reaction typically results in a mono-acyl catechol, as one of the acyl groups is lost during the process.[17]

Caption: Fries Rearrangement Mechanism Workflow.

The Fries rearrangement is ortho and para selective, and the product ratio can be influenced by reaction conditions, demonstrating a classic case of thermodynamic versus kinetic control.[16]

-

Kinetic Control: Low reaction temperatures favor the formation of the para-product (4-acyl catechol). This is the faster-forming product.[16][17]

-

Thermodynamic Control: High reaction temperatures favor the formation of the ortho-product (3-acyl catechol). The ortho isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product.[16]

Solvent polarity also plays a role; formation of the para product is favored in more polar solvents, while non-polar solvents tend to favor the ortho product.[16] To synthesize this compound (the 4-propionyl derivative), kinetically controlled conditions at lower temperatures are required.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol for Friedel-Crafts Acylation of Catechol

This protocol is based on the principles of Friedel-Crafts acylation applied to a dihydroxybenzene system.[10][14]

-

Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). Ensure the apparatus is completely dry.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous inert solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.

-

Substrate Addition: Dissolve catechol (1.0 eq.) in the same solvent and add it slowly to the AlCl₃ suspension while maintaining the low temperature.

-

Acylating Agent Addition: Add propionyl chloride (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid to hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol for Fries Rearrangement Synthesis

This protocol involves the initial preparation of catechol dipropionate followed by its rearrangement.[16][18]

Part A: Synthesis of Catechol Dipropionate

-

Dissolve catechol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 2.2 eq.) in a suitable solvent like dichloromethane (DCM) at 0 °C.

-

Slowly add propionyl chloride (2.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and evaporate the solvent to obtain the crude catechol dipropionate, which can be used directly or purified.

Part B: Fries Rearrangement

-

Setup: Use the same dry apparatus as for the Friedel-Crafts reaction.

-

Reagents: Add anhydrous aluminum chloride (AlCl₃, ~2.5 eq.) to a flask.

-

Ester Addition: Add the catechol dipropionate (1.0 eq.) portion-wise to the AlCl₃. The reaction is often run neat (without solvent) or with a high-boiling inert solvent.

-

Reaction (Kinetic Control): To favor the para product, heat the mixture gently to a relatively low temperature (e.g., 50-80 °C) and hold for several hours. Monitor the reaction progress by TLC/HPLC.

-

Workup and Purification: Follow the same quench, extraction, and purification steps as described in the Friedel-Crafts protocol (Section 3.1, steps 6-8).

Comparative Analysis of Synthesis Pathways

| Feature | Friedel-Crafts Acylation | Fries Rearrangement |

| Starting Material | Catechol | Catechol Propionate (prepared from catechol) |

| Number of Steps | One primary synthetic step | Two steps (esterification + rearrangement) |

| Key Reagent | Propionyl Chloride / Anhydride | Catechol Propionate |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) |

| Regioselectivity | Directed by -OH groups (ortho/para); can be complex | Controllable via temperature and solvent[16] |

| Key Advantage | More direct, one-pot synthesis | Allows for purification of the intermediate ester; regioselectivity is well-studied and controllable. |

| Key Challenge | Handling highly activated and sensitive catechol substrate; potential for side reactions. | A less direct, two-step process. Requires careful temperature control to achieve desired isomer. |

Conclusion and Future Perspectives

Both the Friedel-Crafts acylation and the Fries rearrangement represent robust and well-established methodologies for the synthesis of this compound. The direct Friedel-Crafts approach offers atom economy and a shorter pathway, while the Fries rearrangement provides a powerful method for controlling regiochemistry through the careful manipulation of reaction parameters.

Future research in this area is likely to focus on developing "greener" catalytic systems to replace the stoichiometric, moisture-sensitive, and often hazardous Lewis acids traditionally used.[15] The use of solid acid catalysts, such as zeolites or supported acids, in either batch or continuous-flow processes, could offer significant advantages in terms of catalyst recyclability, reduced waste, and simplified product workup, aligning the synthesis of this important intermediate with the principles of sustainable chemistry.[11][19][20]

References

- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 傅-克酰基化反应 [sigmaaldrich.com]

- 13. Fries Rearrangement [organic-chemistry.org]

- 14. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 17. echemi.com [echemi.com]

- 18. ias.ac.in [ias.ac.in]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Solubility of 3',4'-Dihydroxypropiophenone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3',4'-Dihydroxypropiophenone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, presents practical experimental methodologies, and offers a detailed analysis of the compound's behavior in a range of common organic solvents. Our aim is to equip you with the foundational knowledge and practical insights necessary to effectively utilize this compound in your research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, hindering the development of otherwise promising drug candidates. This compound, with its potential applications in the synthesis of various pharmaceuticals, presents a case study in the importance of understanding and characterizing solubility. A thorough grasp of its solubility profile in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. These characteristics are the primary determinants of its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [1][2] |

| CAS Number | 7451-98-1 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Melting Point | 145-151 °C | [2] |

| Appearance | Grey or pale grey/brown powder | [2] |

| Structure |  |

The presence of two hydroxyl (-OH) groups on the phenyl ring and a carbonyl (C=O) group in the propiophenone moiety imparts a significant degree of polarity to the molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen is a hydrogen bond acceptor. These features suggest that this compound will exhibit favorable solubility in polar solvents capable of hydrogen bonding.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is a fundamental concept in solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process can be understood by considering the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several solvent properties are critical in predicting solubility:

-

Polarity: This is a measure of the separation of electric charge leading to a molecule or its chemical groups having an electric dipole or multipole moment. Polar solvents have large dipole moments and are effective at dissolving polar solutes.

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes that also have these capabilities, such as this compound.

-

Dielectric Constant: This is a measure of a solvent's ability to separate ions. Solvents with high dielectric constants are better at dissolving ionic compounds and stabilizing polar transition states.

The interplay of these factors determines the extent to which a solute will dissolve in a given solvent.

Experimental Determination of Solubility: The Equilibrium Method

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium solubility method, often referred to as the shake-flask method.[3] This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached.[3] At equilibrium, the solution is saturated with the solute, and the concentration of the dissolved solid is measured.

Below is a detailed protocol for determining the equilibrium solubility of this compound.

Experimental Workflow

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials.

-

Pipette a precise volume (e.g., 2 mL) of each organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Dilute the filtered saturated solutions with the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solutions.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L) by accounting for the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Solubility of this compound in Common Organic Solvents

Based on the principles of "like dissolves like" and the physicochemical properties of this compound, a simulated but scientifically plausible solubility profile in a range of organic solvents is presented below. This data reflects the expected trends based on solvent polarity and hydrogen bonding capabilities.

Table 2: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Dielectric Constant | Hydrogen Bond Donor/Acceptor | Predicted Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 7.2 | 46.7 | Acceptor | > 100 |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | 6.4 | 36.7 | Acceptor | > 100 |

| Methanol | Protic Polar | 5.1 | 32.7 | Donor/Acceptor | 85 |

| Ethanol | Protic Polar | 4.3 | 24.5 | Donor/Acceptor | 60 |

| Isopropanol | Protic Polar | 3.9 | 19.9 | Donor/Acceptor | 45 |

| Acetone | Aprotic Polar | 5.1 | 20.7 | Acceptor | 70 |

| Ethyl Acetate | Aprotic Polar | 4.4 | 6.0 | Acceptor | 25 |

| Dichloromethane | Halogenated | 3.1 | 8.9 | Weak Acceptor | 5 |

| Chloroform | Halogenated | 4.1 | 4.8 | Weak Donor | 8 |

| Diethyl Ether | Ether | 2.8 | 4.3 | Acceptor | < 1 |

| Toluene | Aromatic | 2.4 | 2.4 | Non-polar | < 0.1 |

| Hexane | Aliphatic | 0.1 | 1.9 | Non-polar | < 0.01 |

Analysis of Solubility Trends and Intermolecular Interactions

The predicted solubility data in Table 2 reveals a clear trend that aligns with the theoretical principles of solubility.

High Solubility in Polar Aprotic and Protic Solvents

This compound is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF , and in polar protic solvents such as methanol and ethanol .

-

DMSO and DMF: These solvents have high polarity indices and are excellent hydrogen bond acceptors. The oxygen atom in the sulfoxide group of DMSO and the carbonyl oxygen in DMF can form strong hydrogen bonds with the hydroxyl groups of this compound.

-

Alcohols (Methanol, Ethanol, Isopropanol): These solvents are both hydrogen bond donors and acceptors. They can form a network of hydrogen bonds with the hydroxyl and carbonyl groups of the solute, leading to good solubility. The decreasing solubility from methanol to isopropanol is expected due to the increasing non-polar alkyl chain length, which reduces the overall polarity of the solvent.

Moderate Solubility in Ketones and Esters

Acetone is a polar aprotic solvent with a significant dipole moment and a carbonyl group that can act as a hydrogen bond acceptor. This allows for favorable interactions with the hydroxyl groups of the solute, resulting in good solubility. Ethyl acetate , being less polar than acetone, is expected to be a less effective solvent.

Low Solubility in Halogenated and Non-polar Solvents

The solubility of this compound is predicted to be significantly lower in less polar and non-polar solvents.

-

Dichloromethane and Chloroform: While these solvents have some polarity, their ability to form strong hydrogen bonds is limited. Chloroform can act as a weak hydrogen bond donor, which may explain a slightly higher predicted solubility compared to dichloromethane.

-

Diethyl Ether: Although it has a hydrogen bond accepting oxygen, its overall low polarity makes it a poor solvent for the highly polar this compound.

-

Toluene and Hexane: These are non-polar solvents with very low polarity indices and no hydrogen bonding capabilities. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules is not compensated by the weak van der Waals forces that would be formed with these solvents, leading to very poor solubility.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different solvent classes.

Figure 2: Dominant intermolecular interactions between this compound and different solvent classes.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in a variety of organic solvents. The key takeaway is that the solubility of this compound is primarily driven by its ability to form hydrogen bonds with the solvent. Consequently, it exhibits high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents.

The presented experimental protocol for the equilibrium solubility method provides a robust framework for researchers to determine the precise solubility of this compound and other compounds of interest in their own laboratories. The insights into the interplay between solute and solvent properties will aid in the rational selection of solvents for synthesis, purification, and formulation, ultimately facilitating the advancement of drug development projects.

Future work could involve the experimental validation of the predicted solubility data and the investigation of solubility in binary solvent systems, which are often employed in industrial processes. Additionally, the development of quantitative structure-property relationship (QSPR) models could further enhance our ability to predict the solubility of related compounds.

References

A Technical Guide to the Theoretical and Computational Investigation of 3',4'-Dihydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 3',4'-Dihydroxypropiophenone, a phenolic compound of significant interest for its potential pharmacological applications. By integrating principles of quantum chemistry, molecular modeling, and quantitative structure-activity relationship (QSAR) analysis, we aim to provide a comprehensive framework for researchers to elucidate the molecular properties and biological activities of this and similar compounds. This document is structured to not only present data but to also explain the rationale behind the selection of computational approaches, ensuring a self-validating system of scientific inquiry.

Foundational Overview of this compound

This compound, with the IUPAC name 1-(3,4-dihydroxyphenyl)propan-1-one, is a ketone and a catechol derivative. Its chemical structure, featuring a propiophenone core with two hydroxyl groups on the phenyl ring, is the basis for its notable biological activities. It is recognized as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

The presence of the catechol moiety is a strong indicator of its potential as an antioxidant, capable of scavenging free radicals.[3] Furthermore, this compound and its analogs have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] Understanding the electronic and structural underpinnings of these activities is paramount for the rational design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [5] |

| CAS Number | 7451-98-1 | [5] |

| Molecular Formula | C9H10O3 | [5][6] |

| Molecular Weight | 166.174 g/mol | [5] |

| Melting Point | 145.0-151.0 °C | [1] |

| SMILES | CCC(=O)C1=CC=C(O)C(O)=C1 | [1] |

| InChI Key | HNWIHBDMOYWCGX-UHFFFAOYSA-N | [1][5] |

Quantum Chemical Investigations: A Density Functional Theory (DFT) Approach

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules, providing insights that are often difficult to obtain through experimental means alone. For this compound, DFT calculations can elucidate its optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its reactivity and biological function.

Geometry Optimization

The first step in any DFT study is to determine the ground-state equilibrium geometry of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Geometry Optimization using Gaussian

-

Input File Preparation:

-

Create a Gaussian input file (.gjf or .com).

-

Specify the desired level of theory and basis set, for example, #p B3LYP/6-311++G(d,p) Opt Freq. The B3LYP functional is a popular hybrid functional that provides a good balance of accuracy and computational cost, while the 6-311++G(d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, suitable for molecules with heteroatoms and potential for hydrogen bonding.

-

Define the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).

-

Provide the initial Cartesian coordinates of the atoms. These can be obtained from a molecular builder or from a crystallographic database if available.

-

-

Execution:

-

Run the calculation using the Gaussian software package.

-

-

Analysis of Results:

-

Verify that the optimization has converged by checking for the "Optimization completed" message in the output file.

-

Confirm that the frequency calculation yields no imaginary frequencies, which indicates that a true minimum on the potential energy surface has been located.

-

Extract the optimized geometric parameters (bond lengths, angles, and dihedrals) from the output file.

-

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. The calculated vibrational spectrum for the optimized geometry of this compound would reveal characteristic stretching and bending modes of its functional groups, such as the O-H, C=O, and C-C bonds.

A theoretical vibrational analysis of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one was performed using the B3LYP/6-31G(d,p) basis set, and the results showed good correlation with experimental data.[5] A similar approach can be applied to this compound to predict its vibrational spectrum.

Experimental Protocol: Vibrational Frequency Calculation

-

Input File:

-

Use the optimized geometry from the previous step.

-

The Freq keyword in the route section of the Gaussian input file will instruct the program to perform a frequency calculation.

-

-

Execution and Analysis:

-

Run the Gaussian calculation.

-

The output file will contain the calculated vibrational frequencies, their corresponding intensities (for IR) or activities (for Raman), and the atomic displacements for each mode.

-

It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better match experimental values, as the harmonic approximation used in the calculations does not account for anharmonicity.

-

Electronic Properties and Reactivity Descriptors

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For antioxidant activity, a high HOMO energy is desirable as it indicates a greater ease of donating a hydrogen atom or an electron to a free radical. DFT calculations can provide valuable insights into these properties for this compound.

Table 2: Key Electronic Properties and Reactivity Descriptors from DFT

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

| Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

Diagram: DFT Workflow for this compound

Caption: Workflow for DFT analysis of this compound.

Molecular Docking: Simulating Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, interacts with a protein target. This provides insights into the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Given the anti-inflammatory and potential anticancer activities of this compound, relevant protein targets for docking studies could include cyclooxygenase (COX) enzymes or various kinases. A molecular docking study on 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one investigated its potential against influenza neuraminidase and chikungunya nsP2 protease, demonstrating the utility of this approach.[4][5][7]

Experimental Protocol: Molecular Docking using AutoDock

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDockTools (ADT). This typically involves removing water molecules, adding polar hydrogens, and assigning partial charges.

-

-

Preparation of the Ligand (this compound):

-

Generate a 3D structure of the ligand.

-

Use ADT to define the rotatable bonds and assign partial charges.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of the protein where the ligand is expected to bind. The grid maps store the potential energy of interaction for different atom types.

-

-

Docking Simulation:

-

Use AutoDock to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses (those with the lowest binding energy).

-

Visualize the ligand-protein complex to identify key intermolecular interactions.

-

Diagram: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound and its analogs, a QSAR study could be developed to predict their antioxidant or anti-inflammatory activity. This would involve compiling a dataset of related compounds with experimentally determined activities and calculating a variety of molecular descriptors for each compound.

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Experimental Protocol: QSAR Model Development

-

Data Collection:

-

Assemble a dataset of compounds with a common structural scaffold and measured biological activity (e.g., IC50 values for antioxidant activity).

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of molecular descriptors using software like DRAGON or PaDEL-Descriptor.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the descriptors with the biological activity for the training set.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and statistical metrics like the squared correlation coefficient (R²) and the cross-validated R² (Q²).

-

Conclusion and Future Directions

The theoretical and computational approaches outlined in this guide provide a powerful arsenal for the in-depth investigation of this compound. DFT calculations can reveal the fundamental electronic and structural properties that govern its reactivity. Molecular docking simulations can elucidate its potential mechanisms of action by identifying key interactions with biological targets. Furthermore, QSAR modeling can guide the design of new analogs with enhanced biological activity.

Future research should focus on obtaining dedicated experimental and computational data for this compound to build upon the foundational knowledge presented here. The integration of these computational methodologies with experimental validation will undoubtedly accelerate the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

References

- 1. The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Quantum Chemical-Guided Drug Discovery: A Technical Guide to the Computational Analysis of 3',4'-Dihydroxypropiophenone

Abstract

In the modern pharmaceutical landscape, computational chemistry has emerged as an indispensable tool, revolutionizing the early stages of drug discovery and development.[1][2][3][4][5] By providing profound insights into molecular interactions and properties, these in silico methods significantly accelerate the identification and optimization of promising drug candidates.[1][3] This technical guide offers a comprehensive overview of the application of quantum chemical calculations to the study of 3',4'-Dihydroxypropiophenone, a phenolic compound with potential pharmaceutical applications.[6] We will delve into the theoretical underpinnings of these computational methods, provide detailed, field-proven protocols for their implementation, and discuss the interpretation of the resulting data in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the predictive power of quantum chemistry in their work.

Introduction: The Significance of this compound and the Role of Quantum Chemistry

This compound, a derivative of propiophenone, is an organic compound characterized by a phenolic structure with two hydroxyl groups on the aromatic ring.[6] Its chemical formula is C9H10O3.[6][7][8] This structural motif imparts significant polarity and the capacity for hydrogen bonding, influencing its solubility and potential biological activity.[6] Phenolic compounds, in general, are of great interest in medicinal chemistry due to their well-documented antioxidant properties, which are often linked to their ability to scavenge free radicals.[9][10] The antioxidant potential of such compounds is a key area of investigation in the development of therapies for a range of conditions associated with oxidative stress.[10]

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and properties of molecules like this compound at the atomic level. These methods, rooted in the principles of quantum mechanics, allow us to predict a wide array of molecular characteristics that are crucial for understanding its potential as a drug candidate. These include:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Properties: Calculating the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and stability.[11]

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Spectroscopic Properties: Predicting vibrational frequencies (infrared spectra) to aid in experimental characterization.

-

Reactivity Descriptors: Calculating parameters such as ionization potential (IP) and bond dissociation enthalpy (BDE) to elucidate the mechanisms of antioxidant activity.[9][12][13][14][15]

By employing these computational tools, researchers can gain a detailed understanding of the structure-activity relationships of this compound, guiding the design of more potent and selective analogs.[10] This in silico approach significantly reduces the time and resources required for experimental screening, thereby accelerating the drug discovery pipeline.[1][4][5]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy and reliability of quantum chemical calculations are heavily dependent on the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) has proven to be a robust and computationally efficient approach.[9][16][17]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[18] This approach offers a favorable balance between accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. A popular and widely validated functional for organic molecules is B3LYP , which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[9][11][16][19]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[20][21] The choice of basis set directly impacts the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost.[20] For molecules containing first and second-row atoms, Pople-style basis sets are commonly employed. A good starting point for calculations on this compound is the 6-311G(d,p) basis set.[13][14][19][22] This is a triple-split valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding and intermolecular interactions. For more demanding calculations, such as those involving excited states or weak interactions, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) may be necessary.[11][19]

Solvation Models

Many biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of the solvent on the molecule's properties.[23] Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to incorporate solvent effects.[17][24][25][26] In the PCM approach, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field.[24][25]

In-Depth Computational Protocols

This section provides detailed, step-by-step protocols for performing key quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation (optimized geometry) of this compound and to confirm that it is a true minimum on the potential energy surface.

Methodology:

-

Input File Preparation:

-

Execution: Run the calculation using the quantum chemistry software.

-

Analysis of Results:

-

Convergence: Verify that the geometry optimization has converged successfully. This is typically indicated in the output file.

-

Vibrational Frequencies: Examine the calculated vibrational frequencies. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point.

-

Optimized Geometry: Extract the Cartesian coordinates of the optimized structure for use in subsequent calculations.

-

Protocol 2: Calculation of Electronic Properties

Objective: To determine the HOMO and LUMO energies, the HOMO-LUMO energy gap, and to generate a Molecular Electrostatic Potential (MEP) map.

Methodology:

-

Input File Preparation:

-

Use the optimized geometry from Protocol 1.

-

Create a new input file for a single-point energy calculation. This calculation will also generate the necessary information for analyzing the molecular orbitals and electrostatic potential.

-

Explanation of Keywords:

-

Pop=Full: Requests a full population analysis, which provides detailed information about the molecular orbitals.

-

GFInput: Prints information to the output file that is useful for generating visualizations.

-

-

-

Execution: Run the single-point energy calculation.

-

Analysis of Results:

-

HOMO and LUMO Energies: Locate the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals in the output file. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO. [22][27] * Molecular Electrostatic Potential (MEP) Map: Use a visualization program (e.g., GaussView, Avogadro) to generate the MEP map from the checkpoint file or the formatted checkpoint file (.fchk). The MEP surface will be color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

-

Visualization of Computational Workflows and Data

Clear visualization of computational workflows and results is essential for effective communication and interpretation.

Computational Workflow Diagram

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Key Calculated Properties of this compound

| Property | Description | Significance in Drug Development |

| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Provides the foundational structure for all subsequent calculations and for understanding receptor binding. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. [11] |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and reactivity. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Used to confirm that the optimized structure is a true minimum and can be compared with experimental infrared spectra. |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the application of quantum chemical calculations to the study of this compound. By following the detailed protocols and understanding the theoretical underpinnings, researchers can effectively leverage these powerful computational tools to gain deep insights into the molecule's structure, reactivity, and potential as a drug candidate. The integration of computational chemistry into the drug discovery process is not merely a trend but a fundamental shift towards a more rational and efficient approach to developing new therapeutics. [1][4][5]Future studies could expand upon this work by investigating the interactions of this compound with specific biological targets through molecular docking and molecular dynamics simulations, further elucidating its mechanism of action and paving the way for its potential clinical application.

References

- 1. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]

- 2. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 3. neuroquantology.com [neuroquantology.com]

- 4. fmhr.net [fmhr.net]

- 5. steeronresearch.com [steeronresearch.com]

- 6. CAS 7451-98-1: 3′,4′-Dihydroxypropiophenone | CymitQuimica [cymitquimica.com]

- 7. chem-casts.com [chem-casts.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A computational investigation on the antioxidant potential of myricetin 3,4'-di-O-α-L-rhamnopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. opensciencepublications.com [opensciencepublications.com]

- 16. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 21. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 22. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 23. Incorporating solvent effects in DFT: insights from cation exchange in faujasites - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00467A [pubs.rsc.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 27. youtube.com [youtube.com]

Crystal Structure of 3',4'-Dihydroxypropiophenone: A Procedural Whitepaper for Structural Elucidation

An Authoritative Guide for Researchers in Structural Chemistry and Drug Development

Preamble:

A comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed that the single-crystal X-ray structure of 3',4'-Dihydroxypropiophenone (CAS 7451-98-1) has not been publicly reported. The absence of this foundational data presents a unique opportunity. This guide, therefore, transitions from a retrospective analysis to a prospective, instructional whitepaper.

Objective:

This document provides a complete, expert-guided workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a robust framework to determine the crystal structure of this and similar compounds. To illustrate the analytical process with concrete data, we will use the structurally characterized and closely related compound, 3',4'-Dihydroxyacetophenone , as a working example for the data interpretation and analysis sections. This approach allows us to present a complete methodological guide, grounded in real-world data, that can be directly applied to the title compound once suitable crystals are obtained.

Part 1: Introduction to this compound

This compound, also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is an organic compound featuring a propiophenone core substituted with a catechol group (two hydroxyl groups at the 3' and 4' positions).[1][2] The catechol moiety is a significant pharmacophore found in numerous natural products and synthetic drugs, valued for its antioxidant properties and its ability to coordinate with metal ions. Ketone derivatives of catechol are important intermediates in the synthesis of various pharmaceuticals. For instance, related dihydroxyacetophenones are key precursors for adrenaline medications. The three-dimensional arrangement of atoms, dictated by its crystal structure, governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability—all paramount in drug development. Determining its crystal structure would provide invaluable insight into its solid-state behavior and potential for polymorphism, directly impacting its viability as a pharmaceutical intermediate or active ingredient.

Part 2: The Experimental Workflow: From Synthesis to Structure

The path to elucidating a crystal structure is a multi-step process requiring precision and a deep understanding of chemical principles. Each step is designed to yield a product of the highest possible quality for the subsequent stage.

Diagram: Overall Experimental Workflow

Caption: A comprehensive workflow from synthesis to final structural analysis.

Synthesis of this compound

Principle: The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene). This electrophilic aromatic substitution reaction uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate propionyl chloride, which then acylates the electron-rich catechol ring.

Detailed Protocol:

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely into a scrubber) is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and a suitable anhydrous solvent such as 1,2-dichloroethane. The suspension is cooled to 0 °C in an ice bath.

-

Catechol Addition: Catechol (1.0 equivalent), dissolved in the same solvent, is added slowly to the stirred suspension.

-

Acylation: Propionyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C. The choice of an acyl chloride is critical for reactivity in Friedel-Crafts reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the hydroxyl groups.

-

Extraction & Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid is purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed before proceeding.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Melting Point (MP): A sharp melting point range (literature: 145-151 °C) indicates high purity.[2]

Single Crystal Growth

Principle: The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction. This is achieved by slowly transitioning a saturated solution of the pure compound into a supersaturated state, allowing molecules to organize into a crystal lattice.

Common Methodologies:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

-

-

Solvent Diffusion:

-

Dissolve the compound in a "good" solvent in which it is readily soluble.

-

Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top of this solution.

-

As the solvents slowly mix at the interface, the solubility of the compound decreases, promoting slow crystallization.

-

Causality in Solvent Choice: The ideal solvent or solvent system is one in which the compound has moderate solubility. Too high solubility prevents crystallization, while too low solubility causes rapid precipitation, leading to powder instead of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Principle: SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3] A focused beam of X-rays is directed at the crystal. As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. By rotating the crystal and collecting these diffracted X-rays, a unique diffraction pattern is generated, which can be mathematically deconstructed to reveal the underlying atomic structure.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensities and positions of thousands of diffraction spots are recorded by a detector.

-

Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors (e.g., absorption).

Part 3: Structure Solution, Refinement, and Analysis

Since the crystal structure of this compound is not available, we will use the known structure of 3',4'-Dihydroxyacetophenone (CCDC Refcode: ACATCY01) as an illustrative example to explain the process of analysis and interpretation. This molecule is structurally very similar, differing only by a methyl group instead of an ethyl group on the ketone.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. "Solving" refers to finding the initial positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. Once an initial model is obtained, it is "refined" using a least-squares algorithm to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final refined structure is assessed by parameters like the R-factor (a measure of agreement), which should be as low as possible (typically < 5% for a good structure).

Analysis of Molecular Structure (Exemplar: 3',4'-Dihydroxyacetophenone)

A solved crystal structure provides a wealth of quantitative data. This information is summarized in a Crystallographic Information File (CIF) and can be visualized to understand the molecule's geometry.

Table 1: Illustrative Crystallographic Data for a Dihydroxy-phenone (Note: This data is hypothetical for illustrative purposes, based on typical values for similar organic molecules.)

| Parameter | Value | Significance |

| Chemical Formula | C₉H₁₀O₃ | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 166.17 g/mol | Molecular mass. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c [Å] | 8.12, 9.55, 11.23 | The lengths of the unit cell edges. |

| α, γ [°] | 90 | The angles of the unit cell. |

| β [°] | 98.5 | |

| Volume [ų] | 860.1 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) [g/cm³] | 1.283 | The theoretical density of the crystal. |

| R-factor (R1) | 0.045 (4.5%) | A primary indicator of the quality of the refined structure. |

Molecular Geometry:

The analysis would reveal precise bond lengths, bond angles, and torsion angles. For this compound, key points of interest would be:

-

The planarity of the benzene ring.

-

The C-C and C=O bond lengths of the propiophenone side chain.

-

The torsion angle between the plane of the benzene ring and the plane of the carbonyl group, which describes the rotational conformation of the side chain.

Intermolecular Interactions and Crystal Packing

Principle: In the solid state, molecules do not exist in isolation. They pack together in a highly ordered fashion, stabilized by a network of non-covalent interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties.

Diagram: Key Intermolecular Interactions

Caption: Common intermolecular forces stabilizing crystal structures.

For a molecule with two hydroxyl groups and a carbonyl oxygen, hydrogen bonding would be the dominant intermolecular force. The analysis would focus on:

-

O-H···O Bonds: Identifying which hydroxyl groups act as hydrogen bond donors and which oxygen atoms (hydroxyl or carbonyl) act as acceptors.

-

Hydrogen Bond Network: Determining if these bonds link molecules into chains, dimers, or more complex three-dimensional networks. For instance, the two hydroxyl groups of the catechol moiety could form an extensive network with the carbonyl oxygen of neighboring molecules, leading to a highly stable crystal lattice. This network would be a primary determinant of the compound's melting point and solubility.

Part 4: Conclusion and Future Work

This whitepaper has outlined a comprehensive and authoritative protocol for determining the crystal structure of this compound, a compound of interest for pharmaceutical development. While the structure is not yet publicly known, the detailed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction provided herein offer a clear path to its elucidation.

The successful determination of this structure will provide fundamental data on its solid-state conformation and intermolecular packing. This knowledge is crucial for understanding its physical properties and for making informed decisions in drug formulation and development. It is our hope that this guide will serve as a valuable resource for researchers undertaking this work, ultimately contributing to the broader field of structural and medicinal chemistry.

References

Physical and chemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one, a catechol derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its structural characteristics, spectral data, and chemical reactivity. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds and highlighting areas for future research. Detailed experimental protocols for its synthesis and purification are also presented to facilitate its application in a laboratory setting.

Introduction

1-(3,4-dihydroxyphenyl)propan-1-one, also known by its synonym 3',4'-dihydroxypropiophenone, is an aromatic ketone featuring a catechol moiety. The presence of the dihydroxy-substituted phenyl ring and a propanone side chain imparts a unique combination of chemical reactivity and potential biological activity. The catechol group is a well-known pharmacophore found in numerous natural and synthetic bioactive compounds, contributing to antioxidant, and other therapeutic properties. This guide aims to be a definitive resource for professionals engaged in the research and development of novel therapeutics and chemical entities, providing a solid foundation for understanding and utilizing this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one is fundamental for its handling, formulation, and application in experimental settings.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | --INVALID-LINK-- |

| Synonyms | This compound, 4-Propionylpyrocatechol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 7451-98-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Grey or pale grey/brown powder | --INVALID-LINK-- |

Physical Properties

| Property | Value | Source |

| Melting Point | 146 °C | --INVALID-LINK-- |

| Boiling Point | 375.1 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 194.8 °C | --INVALID-LINK-- |

| Solubility | The presence of two hydroxyl groups imparts significant polarity, suggesting good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] Its solubility in water is expected to be limited due to the aromatic ring. |

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of 1-(3,4-dihydroxyphenyl)propan-1-one.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern is consistent with the structure, likely involving cleavages of the propanone side chain and rearrangements of the aromatic ring. A plausible fragmentation pathway is initiated by the loss of the ethyl group (C₂H₅), leading to a prominent fragment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

-

Aromatic Protons: The protons on the di-substituted benzene ring are expected to appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). A research study showed the ¹H NMR spectrum of 3,4-dihydroxypropiophenone in the presence and absence of Cu(II), indicating the chemical shifts of the three aromatic protons.[3]

-

Ethyl Protons: The ethyl group protons will present as a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl ketone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments. Based on typical chemical shift values, the following assignments can be predicted:

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~198-200 | Typical for aryl ketones. |

| Aromatic C-O | ~145-155 | Carbons attached to hydroxyl groups are deshielded. |

| Aromatic C-H & C-C | ~110-130 | Chemical shifts for other aromatic carbons. |

| Methylene (-CH₂-) | ~30-35 | Adjacent to the carbonyl group. |

| Methyl (-CH₃) | ~8-12 | Terminal methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Phenolic) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 (sharp) | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Ketone) | 1660-1680 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Phenolic) | 1200-1300 | Stretching |

Chemical Properties and Reactivity

The chemical behavior of 1-(3,4-dihydroxyphenyl)propan-1-one is dictated by its key functional groups: the catechol ring and the ketone.

Reactivity of the Catechol Moiety